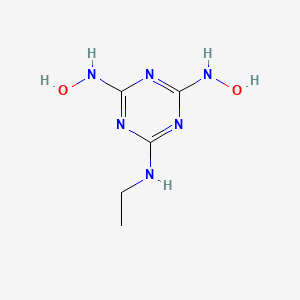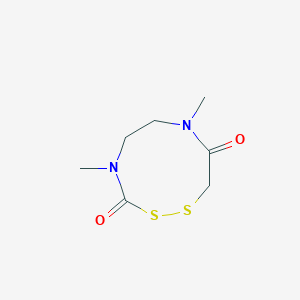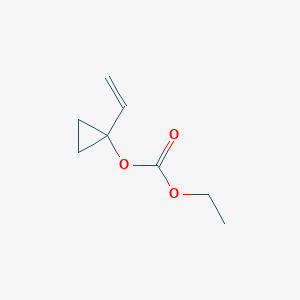
Carbonic acid, 1-ethenylcyclopropyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 1-ethenylcyclopropyl ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is characterized by its unique structure, which includes a cyclopropyl group and an ethenyl group attached to the carbonic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-ethenylcyclopropyl ethyl ester can be achieved through the Fischer esterification process. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid . The reaction is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid is carbonic acid, and the alcohol is 1-ethenylcyclopropyl ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
Industrial production of esters, including this compound, often involves continuous processes where the reactants are fed into a reactor, and the products are continuously removed. This helps in shifting the equilibrium towards the ester formation. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 1-ethenylcyclopropyl ethyl ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Carbonic acid and 1-ethenylcyclopropyl ethanol.
Reduction: Primary alcohols.
Transesterification: New esters with different alkoxy groups.
Applications De Recherche Scientifique
Carbonic acid, 1-ethenylcyclopropyl ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of carbonic acid, 1-ethenylcyclopropyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Found in pineapple oil, used in flavorings and fragrances.
Isopentyl acetate:
Uniqueness
Carbonic acid, 1-ethenylcyclopropyl ethyl ester is unique due to its cyclopropyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to simpler esters. These structural features can influence its interactions with biological molecules and its behavior in chemical reactions, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
130715-07-0 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(1-ethenylcyclopropyl) ethyl carbonate |
InChI |
InChI=1S/C8H12O3/c1-3-8(5-6-8)11-7(9)10-4-2/h3H,1,4-6H2,2H3 |
Clé InChI |
LXXYBIJCLHGFPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1(CC1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





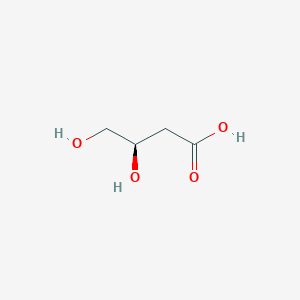
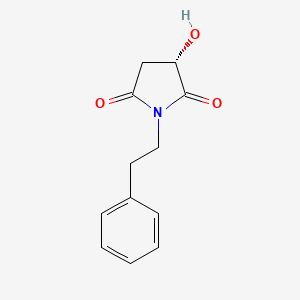

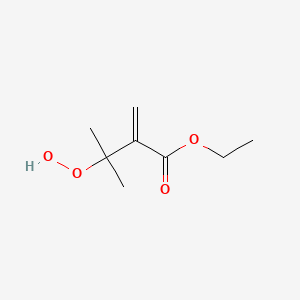

![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
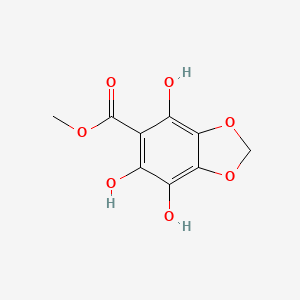
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
